- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiationModern Polymeric Materials for Environmental Applications, 2006, 129, 129-132,
Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)
2,4-Dihydroxybenzaldehyde ist eine organische Verbindung mit der Summenformel C₇H₆O₃, die als wichtiges Zwischenprodukt in der chemischen Synthese dient. Diese Verbindung zeichnet sich durch zwei Hydroxylgruppen und eine Aldehydgruppe aus, was sie zu einem vielseitigen Baustein für die Herstellung von Pharmazeutika, Farbstoffen und Aromastoffen macht. Aufgrund ihrer funktionellen Gruppen eignet sie sich besonders für Kondensations- und Substitutionsreaktionen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in Forschungs- und Industrieprozessen. Zudem ist 2,4-Dihydroxybenzaldehydein wertvolles Reagenz in der Analytik, beispielsweise zur Detektion von Metallionen. Seine strukturellen Eigenschaften ermöglichen präzise Modifikationen für spezifische Anwendungen.

2,4-Dihydroxybenzaldehyde structure
Produktname:2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,4-Dihydroxybenzaldehyde
- beta-Resorcylaldehyde
- 2,4,6-TRIPHENYL-S-TRIAZINE
- 2,4-dihydroxy-benzaldehyde
- 2,4-Dihydroxybenzene carbonal
- 4-Formylresorcinol
- 4-Hydroxysalicylaldehyde
- Benzaldehyde,2,4-dihydroxy
- ethyl 7-hydroxycoumarin-3-carboxylate
- p-hydroxysalicylic aldehyde
- resorcialdehyde
- β-Resorcylaldehyde
- Benzaldehyde, 2,4-dihydroxy-
- beta-Resorcaldehyde
- beta-Resorcinaldehyde
- beta-Resorcylic aldehyde
- 2,4-Dihydroxybenzenecarbonal
- Salicylaldehyde, 4-hydroxy-
- 4-Hydroxysalicyladehyde
- 2,4-Dihydroxybenzaldehyd
- beta-Rosorcaldehyde
- .beta.-Resorcylaldehyde
- .beta.-Resorcaldehyde
- .beta.-Resorcinaldehyde
- .beta.-Resorcylic aldehyde
- 2,4-Dihydroxybenzaldehyde (ACI)
- β-Resorcylaldehyde (6CI, 8CI)
- 2,4-Dihydroxybezaldehyde
- 2,4-Dihydroxysalicylaldehyde
- 4-Formylbenzene-1,3-diol
- 6-Formylresorcinol
- NC 012
- NSC 8690
- β-Resorcaldehyde
- β-Resorcinaldehyde
- β-Resorcylic aldehyde
- BETA-RESORCYLADLEHYDE
- á-resorcylaldehyde
- 2,4-DIHYDROXYLBENZALDEHYDE
- 2,4-Dihydroxybenzaldehyde,98%
- 4-Dihydroxybenzaldehyde
- 2,4-Dihydroxybenzald
- b-resorcylaldehyde
- NSC8690
- 4-08-00-01753 (Beilstein Handbook Reference)
- b-Resorcinaldehyde
- NSC-8690
- NS00040433
- BRN 0878548
- 2,4-bis(oxidanyl)benzaldehyde
- DIHYDROXYBENZALDEHYDE, 2,4-
- HMS2270K22
- AKOS000118990
- 95-01-2
- A934060
- EN300-21460
- .BETA.-RESORCYLALDEHYDE [MI]
- 2,4-dihydroxyl benzaldehyde
- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
- BDBM50140239
- SMR000639137
- AI3-24367
- MLS001076174
- UNII-772JOF6LZS
- MFCD00011686
- 24-Dihydroxybenzaldehyde
- CHEMBL243587
- Resorcinal
- AC-24172
- Q27121977
- A845149
- b-Resorcaldehyde
- FT-0610123
- A-Resorcylaldehyde
- CS-W007539
- 772JOF6LZS
- F11148
- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
- 2,4dihydroxybenzaldehyde
- 2,4-dihydroxy benzaldehyde
- 2,4-Dihydroxybenzaldehyde, 98%
- SY007063
- F1995-0226
- SCHEMBL93513
- Z104497974
- EINECS 202-383-1
- D0564
- STR01512
- AMY25823
- PD158252
- 2,4 dihydroxybenzaldehyde
- Beta-resorcyl aldehyde
- 2,4,-dihydroxybenzaldehyde
- HY-W007539
- AP-065/40195541
- b-Resorcylic aldehyde
- DTXSID8021806
- 2,4-dihydoxy-benzaldehyde
- NCGC00247446-01
- 2,4-Dihyroxybenzaldehyde
- W-100175
- CHEBI:50198
- STK299744
- BBL012171
- DTXCID101806
- DB-027606
-
- MDL: MFCD00011686
- Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
- InChI-Schlüssel: IUNJCFABHJZSKB-UHFFFAOYSA-N
- Lächelt: O=CC1C(O)=CC(O)=CC=1
- BRN: 878548
Berechnete Eigenschaften
- Genaue Masse: 138.03200
- Monoisotopenmasse: 138.031694
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 124
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Topologische Polaroberfläche: 57.5
- XLogP3: 1.5
- Tautomerzahl: 12
Experimentelle Eigenschaften
- Farbe/Form: Gebrochenes weißes bis bräunlichgelbes Pulver.
- Dichte: 1.2667 (rough estimate)
- Schmelzpunkt: 135-137 °C (lit.)
- Siedepunkt: 220-228 °C/22 mmHg(lit.)
- Flammpunkt: 220℃/22mm
- Brechungsindex: 1.4600 (estimate)
- Löslichkeit: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- Wasserteilungskoeffizient: Auflösung
- Stabilität/Haltbarkeit: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.53000
- LogP: 0.91030
- Sensibilität: Air Sensitive
- pka: 7.56±0.18(Predicted)
- Merck: 8156
- Löslichkeit: Es ist leicht löslich in Ethanol, Diethylether, Chloroform und Eisessigsäure und leicht löslich in kaltem Benzol.
2,4-Dihydroxybenzaldehyde Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22-36/37/38
- Sicherheitshinweise: S26-S36-S37/39
- RTECS:VH3600000
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:I; II; III
- Risikophrasen:R22; R36/37/38
- Lagerzustand:Inert atmosphere,2-8°C
- TSCA:Yes
2,4-Dihydroxybenzaldehyde Zolldaten
- HS-CODE:29124900
- Zolldaten:
China Zollkodex:
2912499000Übersicht:
2912499000. Andere Aldehydether\Aldehyde, Phenole und Aldehyde, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Bauteilinhalt, Verwendung, Aussehen von Tetraformaldehyd
Zusammenfassung:
2912499000. andere Aldehydether, Aldehydphenole und Aldehyde mit anderer Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:9,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%
2,4-Dihydroxybenzaldehyde Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047188-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
¥761.00 | 2024-04-24 | |
Enamine | EN300-21460-25.0g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 25.0g |
$38.0 | 2023-07-06 | |
Key Organics Ltd | STR01512-10MG |
2,4-Dihydroxybenzaldehyde |
95-01-2 | >95% | 10mg |
£63.00 | 2025-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12868-100g |
2,4-Dihydroxybenzaldehyde, 98% |
95-01-2 | 98% | 100g |
¥2204.00 | 2023-03-03 | |
eNovation Chemicals LLC | D781109-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
$150 | 2023-09-03 | |
Life Chemicals | F1995-0226-10g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 10g |
$84.0 | 2023-09-06 | |
eNovation Chemicals LLC | D660636-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 97% | 100g |
$200 | 2024-06-05 | |
Life Chemicals | F1995-0226-1g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 1g |
$21.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017477-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 25g |
¥61 | 2024-07-19 | |
Life Chemicals | F1995-0226-0.25g |
2,4-dihydroxybenzaldehyde |
95-01-2 | 95% | 0.25g |
$18.0 | 2023-09-06 |
2,4-Dihydroxybenzaldehyde Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 1 h, rt
1.2 30 min, rt; 1 h
1.2 30 min, rt; 1 h
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Solvents: Chloroform ; 1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
Referenz
- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier ReactionsJournal of Combinatorial Chemistry, 2004, 6(2), 270-274,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; 1 h, 65 °C
Referenz
- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivativesInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referenz
- Simplification of the Gattermann synthesis of hydroxy aldehydesJournal of the American Chemical Society, 1923, 45, 2373-7,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide ; 15 min
Referenz
- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditionsNew Journal of Chemistry, 2018, 42(6), 4590-4595,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Water
Referenz
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reactionSynthetic Communications, 1996, 26(3), 603-10,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Diphosphoryl chloride
Referenz
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Referenz
- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographolTetrahedron: Asymmetry, 2000, 11(16), 3375-3393,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol , Water
Referenz
- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenolsJournal of Molecular Catalysis A: Chemical, 1998, 130(3),,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Water Solvents: Diethyl ether
Referenz
- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesisJournal of the Chemical Society, 1936, 184, 184-5,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetone ; 240 h, reflux; reflux → rt
Referenz
- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygenChinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
Referenz
- Method for preparing 4-butyl-resorcinol, China, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Diphosphoryl chloride
Referenz
- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chlorideTetrahedron, 1993, 49(19), 4015-34,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ; 3 - 6 h, rt
Referenz
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherateSynthetic Communications, 2013, 43(1), 26-33,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 5 h, reflux
Referenz
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural productsSynthetic Communications, 2009, 39(11), 1949-1956,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ; heated
1.2 Reagents: Sodium acetate Solvents: Water ; heated
Referenz
- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propaneYouji Huaxue, 2008, 28(5), 918-921,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ; 0.5 h, rt
Referenz
- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich ArenesJournal of Organic Chemistry, 2023, 88(14), 10002-10013,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Referenz
- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl esterHuagong Jishu Yu Kaifa, 2010, 39(4), 10-11,
2,4-Dihydroxybenzaldehyde Raw materials
- 2-Hydroxy-4-methoxybenzaldehyde
- Di-Ac-2,4-Dihydroxybenzaldehyde
- Carbonocyanidimidic amide, methyl-
- 1-(Chloromethylidene)piperazin-1-ium chloride
- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)
- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)
- 2,4-Dimethoxybenzaldehyde
- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-
2,4-Dihydroxybenzaldehyde Preparation Products
2,4-Dihydroxybenzaldehyde Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Bestellnummer:1903965
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04
Preis ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Bestellnummer:sfd9315
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:35
Preis ($):discuss personally
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Bestellnummer:A934060
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 15:13
Preis ($):176.0
2,4-Dihydroxybenzaldehyde Verwandte Literatur
-
Jana Pisk,Ivica ?ilovi?,Tomica Hrenar,Danijela Cvijanovi?,Gordana Pavlovi?,Vi?nja Vrdoljak RSC Adv. 2020 10 38566
-
Angel H. Romero,Ivan E. Romero,Lourdes Gotopo,Gustavo Cabrera,Hugo Cerecetto Mol. Syst. Des. Eng. 2023 8 358
-
3. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
-
Seung-Heon Lee,Mojca Jazbinsek,Christoph P. Hauri,O-Pil Kwon CrystEngComm 2016 18 7180
95-01-2 (2,4-Dihydroxybenzaldehyde) Verwandte Produkte
- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 139-85-5(Protocatechualdehyde)
- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)
- 99-50-3(Protocatechuic acid)
- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 387-46-2(2,6-Dihydroxybenzaldehyde)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 6248-20-0(4-Formyl-2-methylresorcinol)
Empfohlene Lieferanten
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung